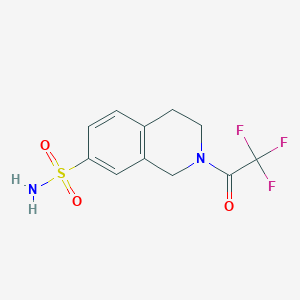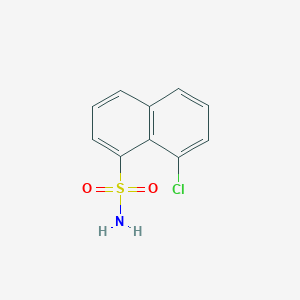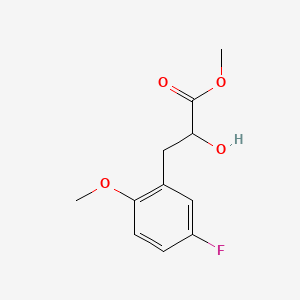
rac-(2R,5S)-5-methyl-2-(3-methylphenyl)piperidinehydrochloride,trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(2R,5S)-5-methyl-2-(3-methylphenyl)piperidinehydrochloride,trans is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry and is often used in research due to its specific chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,5S)-5-methyl-2-(3-methylphenyl)piperidinehydrochloride,trans typically involves the reaction of 3-methylbenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then reduced to form the piperidine ring. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common methods include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(2R,5S)-5-methyl-2-(3-methylphenyl)piperidinehydrochloride,trans undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
rac-(2R,5S)-5-methyl-2-(3-methylphenyl)piperidinehydrochloride,trans has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of rac-(2R,5S)-5-methyl-2-(3-methylphenyl)piperidinehydrochloride,trans involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-(2R,4R)-2-(3-chlorophenyl)oxan-4-amine hydrochloride, trans
- Ethyl 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylate
Uniqueness
rac-(2R,5S)-5-methyl-2-(3-methylphenyl)piperidinehydrochloride,trans is unique due to its specific stereochemistry and the presence of both methyl and phenyl groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C13H20ClN |
|---|---|
Poids moléculaire |
225.76 g/mol |
Nom IUPAC |
(2S,5R)-5-methyl-2-(3-methylphenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C13H19N.ClH/c1-10-4-3-5-12(8-10)13-7-6-11(2)9-14-13;/h3-5,8,11,13-14H,6-7,9H2,1-2H3;1H/t11-,13+;/m1./s1 |
Clé InChI |
DJYDKCZPLOIQHV-YLAFAASESA-N |
SMILES isomérique |
C[C@@H]1CC[C@H](NC1)C2=CC=CC(=C2)C.Cl |
SMILES canonique |
CC1CCC(NC1)C2=CC=CC(=C2)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



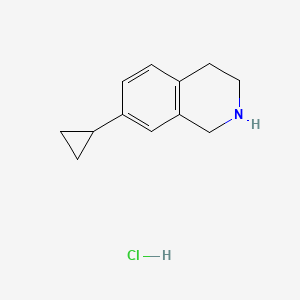

![methyl3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-7-carboxylate](/img/structure/B13578584.png)
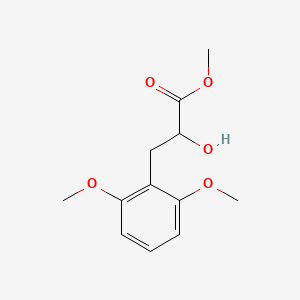



![5-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B13578609.png)
